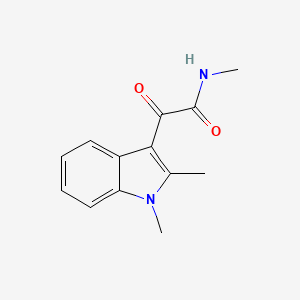

2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-methyl-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-11(12(16)13(17)14-2)9-6-4-5-7-10(9)15(8)3/h4-7H,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUZTODRLQJQDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Dimethylation: The indole ring is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.

Acylation: The dimethylated indole undergoes acylation with chloroacetyl chloride to introduce the oxoacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxoacetamide group, where nucleophiles like amines or thiols replace the leaving group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted oxoacetamide derivatives.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Non-Methylated Indole Derivatives

- 2-(1H-Indol-3-yl)-N-methyl-2-oxoacetamide (CAS 2054-72-0): This analog lacks the 1,2-dimethyl groups on the indole ring. Key differences include: Physical Properties: Density = 1.297 g/cm³ (vs. unmeasured for the dimethyl analog) . For example, adamantane-substituted indol-3-yl-oxoacetamides exhibit cannabinoid receptor CB2 selectivity (e.g., Ki = 6.2 nM for compound 8 in ) . Metabolic Stability: The absence of methyl groups may increase susceptibility to oxidative metabolism compared to the dimethylated compound.

Methyl-Substituted Indole Derivatives

- N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 695195-75-6) :

1,2-Dimethylindole-Containing Compounds

- The 1,2-dimethylindole moiety likely contributes to target binding via steric and electronic effects . Comparison: The pyridazinone scaffold in this compound introduces additional hydrogen-bonding capabilities absent in the target acetamide derivative.

Anticancer Potential

- Adamantane-Substituted Analogs : Derivatives such as compound 5r (IC50 = 10.56 µM against HepG2 cells) induce caspase-8-dependent apoptosis via PARP cleavage, suggesting a mechanism involving extrinsic apoptotic pathways .

- Target Compound: The absence of the adamantane group may reduce cytotoxicity but could improve selectivity for non-cancer targets. The 1,2-dimethyl groups may alter interactions with caspase-8 or other apoptotic regulators.

Antimicrobial Activity

- Thiazole Derivatives (e.g., 6b, 6c) : Compounds with 1,2-dimethylindole-thiazole hybrids show activity against Gram-positive and Gram-negative bacteria .

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure consists of an indole moiety substituted with a dimethyl group and an acetamide functional group. Its unique structure contributes to its biological properties.

Research indicates that compounds with indole structures often exhibit a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanisms of action for this compound are still being elucidated, but several studies suggest the following pathways:

- Inhibition of Enzymatic Activity : Indole derivatives can inhibit various enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : They may influence signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Below is a summary of key findings:

Anticancer Activity

A study evaluated the anticancer potential of this compound against human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. The mechanism was linked to apoptosis induction through activation of caspase pathways.

Anti-inflammatory Effects

In another investigation focusing on inflammation, the compound was tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a notable reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed against various bacterial strains. The compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamide to maximize yield?

- Methodological Answer : Synthesis involves nucleophilic substitution or condensation reactions. For example, acetylation of intermediates using acetyl chloride and Na₂CO₃ in CH₂Cl₂ under reflux (35°C for 8 hours) achieves moderate yields. Reaction monitoring via TLC and purification via silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) are critical . Adjusting stoichiometry (e.g., 1:1.5 molar ratio of indole precursor to acetylating agent) and stepwise reagent addition minimizes side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and indole N-H vibrations at ~3400 cm⁻¹ .

- ¹H/¹³C NMR : Key signals include indole proton resonances (δ 6.8–7.5 ppm), methyl groups (δ 1.2–2.1 ppm), and acetamide carbonyl (δ ~168 ppm) .

- Mass Spectrometry : ESI/APCI(+) confirms molecular ion peaks (e.g., m/z 347 [M+H]⁺) .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in PBS (≤1% DMSO). For hydrophobic analogs, micellar encapsulation with surfactants (e.g., Tween-80) enhances solubility .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported antimicrobial activity?

- Methodological Answer : The indole core disrupts bacterial membrane integrity via hydrophobic interactions, while the 2-oxoacetamide moiety inhibits enzymes (e.g., DNA gyrase). Computational docking (AutoDock Vina) predicts binding affinities to E. coli FabI (enoyl-ACP reductase) with ΔG ≈ -8.2 kcal/mol . Validate via MIC assays against Gram-positive/negative strains and ROS generation assays .

Q. How do structural modifications (e.g., substituents on the indole ring) affect biological activity?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO₂ at C5): Enhance anticancer activity by stabilizing charge-transfer complexes with DNA .

- Methoxyethyl Side Chains : Improve blood-brain barrier penetration in CNS-targeted studies .

- Quantitative Structure-Activity Relationship (QSAR) : Use Gaussian 09 for DFT calculations to correlate substituent Hammett constants (σ) with IC₅₀ values .

Q. How can contradictory spectral data between experimental and theoretical models be resolved?

- Methodological Answer :

- Vibrational Frequency Scaling : Apply a scaling factor (0.961–0.985) to DFT-calculated frequencies (B3LYP/6-311++G(d,p)) to align with experimental FT-Raman peaks .

- Solvent Effects : Use PCM (Polarizable Continuum Model) in Gaussian to simulate DMSO/water environments, correcting for solvent-induced shifts in NMR δ values .

Q. What strategies mitigate oxidation of the 2-oxoacetamide moiety during storage?

- Methodological Answer :

- Storage : Argon-atmosphere vials at -20°C with desiccants (silica gel).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical-mediated degradation .

Data Contradiction Analysis

Q. Why do different studies report varying IC₅₀ values for anticancer activity?

- Methodological Answer : Discrepancies arise from assay conditions:

- Cell Line Variability : MDA-MB-231 (breast cancer) vs. HepG2 (liver cancer) may express divergent metabolic enzymes .

- Incubation Time : Longer exposure (72h vs. 48h) increases metabolite accumulation, lowering IC₅₀ .

- Normalization : Use SYBR Green for DNA quantification instead of MTT in high ROS-generating contexts .

Experimental Design

Q. How to design a SAR study for optimizing this compound’s pharmacokinetics?

- Methodological Answer :

LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce LogP from ~3.5 to ≤2.5 (calculated via ChemAxon).

Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. CYP3A4 inhibitors (ketoconazole) identify metabolic hotspots .

In Vivo Half-Life : Radiolabel the compound (¹⁴C at the methyl group) for pharmacokinetic profiling in rodents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.